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Cat. No.: B1353273 Get Quote

Lactose Octaacetate: A Bitter Taste Standard for
Sensory Studies
Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lactose octaacetate is a fully acetylated derivative of lactose, a disaccharide composed of

galactose and glucose. While lactose itself is mildly sweet, the acetylation of its hydroxyl

groups renders lactose octaacetate intensely bitter. This property makes it a valuable tool in

the field of sensory science and drug development, where it is utilized as a reliable bitter taste

standard. Its stability, non-toxicity, and consistent bitter profile allow for its use in a variety of

applications, including the evaluation of taste-masking technologies, the characterization of

bitter taste receptors, and the training of sensory panels. This document provides detailed

application notes and experimental protocols for the use of lactose octaacetate as a bitter

taste standard.

Chemical Properties and Synthesis
Lactose octaacetate is a white crystalline solid that is soluble in various organic solvents but

has limited solubility in water. It can be synthesized by the esterification of lactose with acetic
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anhydride in the presence of a catalyst such as sodium acetate.

Property Value Reference

Molecular Formula C₂₈H₃₈O₁₉

Molecular Weight 678.59 g/mol

Appearance White crystalline solid

Melting Point 75-78 °C [1]

Solubility
Soluble in ethanol, chloroform;

sparingly soluble in water

Applications in Sensory Science
Lactose octaacetate serves as a crucial standard in sensory studies for several reasons:

Consistency: It provides a consistent and reproducible bitter taste, which is essential for

standardizing sensory evaluations.

Safety: It is considered non-toxic and safe for use in human sensory panels at the

concentrations typically employed.

Versatility: It can be used to assess the effectiveness of various taste-masking strategies,

such as encapsulation, formulation with sweeteners, and the use of bitter blockers.

Receptor Studies: It can be employed as a stimulus to investigate the function and specificity

of bitter taste receptors (TAS2Rs).

Experimental Protocols
Protocol 1: Determination of Bitterness Detection
Threshold
This protocol outlines a method for determining the concentration at which the bitter taste of

lactose octaacetate can be first detected by a sensory panel. The method of ascending

forced-choice is a standard procedure for threshold determination.
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Materials:

Lactose octaacetate

Deionized water

Glass vials with caps

Graduated cylinders and pipettes

Procedure:

Stock Solution Preparation: Prepare a stock solution of lactose octaacetate in deionized

water. Due to its limited water solubility, a co-solvent such as ethanol may be used in small,

controlled amounts, with the final ethanol concentration kept below the taste threshold. A

typical starting stock concentration might be 1 mM.

Serial Dilutions: Prepare a series of dilutions from the stock solution. A common dilution

factor is 2 or 3. For example, a series could be 1 mM, 0.5 mM, 0.25 mM, etc.

Sensory Panel: Recruit and train a panel of sensory assessors. Panelists should be non-

smokers, in good health, and have no taste or smell disorders.

Triangle Test: Present each panelist with three samples at each concentration level. Two

samples will be deionized water (blanks), and one will contain the lactose octaacetate
dilution. The order of presentation should be randomized.

Data Collection: Ask panelists to identify the "odd" sample. The detection threshold is

typically defined as the concentration at which a statistically significant proportion of the

panel (e.g., 50%) can correctly identify the sample containing the bitter compound.

Protocol 2: Quantification of Bitterness Intensity
This protocol describes how to quantify the perceived bitterness intensity of lactose
octaacetate solutions using a trained sensory panel and a rating scale.

Materials:
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Lactose octaacetate solutions of varying concentrations

Reference bitter standard (e.g., quinine hydrochloride solution)

Deionized water for rinsing

Unsalted crackers for palate cleansing

Data collection forms or software

Procedure:

Panel Training: Train a sensory panel to recognize and rate the intensity of bitterness. This is

often done by providing them with reference standards of known bitterness intensity (e.g., a

scale where 0 = no bitterness and 15 = extremely bitter).

Sample Preparation: Prepare a range of lactose octaacetate solutions with concentrations

above the detection threshold.

Evaluation: Present the samples to the panelists in a randomized order. Panelists should

rinse their mouths with deionized water and eat a small piece of an unsalted cracker

between samples to cleanse their palate.

Rating: Instruct panelists to rate the bitterness intensity of each sample on a labeled

magnitude scale (LMS) or a visual analog scale (VAS).

Data Analysis: Analyze the data to determine the relationship between the concentration of

lactose octaacetate and the perceived bitterness intensity. This can be plotted to create a

dose-response curve.

Bitter Taste Signaling Pathway
The perception of bitter taste is mediated by a family of G-protein coupled receptors known as

taste 2 receptors (TAS2Rs). While the specific TAS2R that lactose octaacetate activates has

not been definitively identified, it is known that other disaccharides can activate specific bitter

taste receptors, such as gentiobiose activating hTAS2R16[2]. The general signaling cascade

for bitter taste is as follows:
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Binding: A bitter compound, such as lactose octaacetate, binds to a specific TAS2R on the

surface of a taste receptor cell.

G-Protein Activation: This binding activates a heterotrimeric G-protein, typically gustducin.

Second Messenger Production: The activated G-protein stimulates phospholipase C-β2

(PLCβ2), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol

1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

Calcium Release: IP3 binds to its receptor on the endoplasmic reticulum, leading to the

release of intracellular calcium ions (Ca²⁺).

Neurotransmitter Release: The increase in intracellular Ca²⁺ opens transient receptor

potential cation channel subfamily M member 5 (TRPM5) channels, leading to depolarization

of the taste receptor cell and the release of neurotransmitters, which send a signal to the

brain that is interpreted as bitterness.

Bitter Taste Signaling Pathway for Lactose Octaacetate.

Experimental Workflow for Sensory Analysis
The following diagram illustrates a typical workflow for conducting a sensory analysis

experiment using lactose octaacetate as a bitter standard.
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Typical workflow for sensory analysis.
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Conclusion
Lactose octaacetate is a valuable and versatile tool for researchers in sensory science and

drug development. Its consistent bitter taste profile makes it an excellent standard for a variety

of applications, from the evaluation of taste-masking technologies to the fundamental study of

bitter taste perception. The protocols and information provided in this document offer a

foundation for the effective use of lactose octaacetate in these research areas. Further

research to identify the specific TAS2R(s) that lactose octaacetate activates will provide

deeper insights into the mechanisms of bitter taste and may lead to the development of more

effective taste-masking solutions.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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